![molecular formula C15H19N3O2 B7575828 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide, also known as PEP005, is a synthetic compound that has been found to have anticancer properties. It is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been found to be effective against a variety of cancer types, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
Mécanisme D'action
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide works by activating protein kinase C (PKC) enzymes in cancer cells. PKC enzymes play a key role in cell signaling pathways that regulate cell growth and survival. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide binds to and activates PKC enzymes, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to have a number of biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide also activates the JNK and p38 MAPK signaling pathways, which are involved in cell stress responses and apoptosis. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has several advantages for laboratory experiments. It is a highly specific inhibitor of PKC enzymes, and its effects on cancer cells can be easily measured using a variety of assays. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, making it a good candidate for drug development. However, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has some limitations for laboratory experiments. It is highly toxic to normal cells at high concentrations, which can make it difficult to study in vivo. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide. One area of interest is the development of new N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide treatment. Finally, there is interest in exploring the potential of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide as a combination therapy with other anticancer agents, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide is synthesized from ingenol-3-angelate, which is extracted from the Euphorbia peplus plant. The synthesis involves several steps, including esterification, reduction, and acylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide.
Applications De Recherche Scientifique
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide has also been found to inhibit the growth and invasion of cancer cells, as well as to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)20-14-6-4-12(5-7-14)11(3)18-15(19)13-8-16-17-9-13/h4-11H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEMLESZJPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

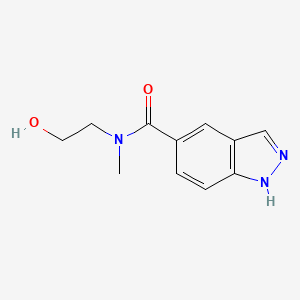
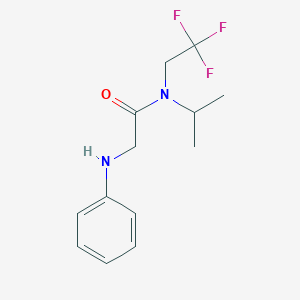
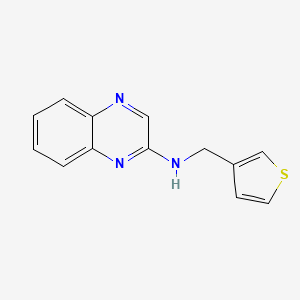
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
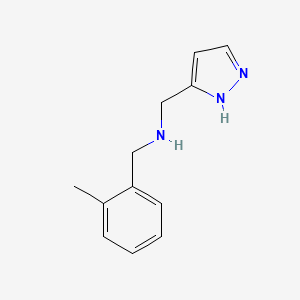
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
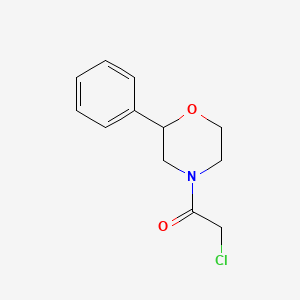
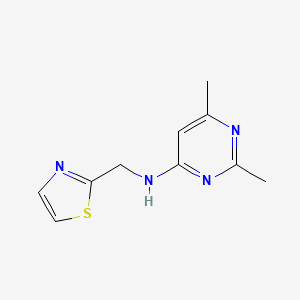
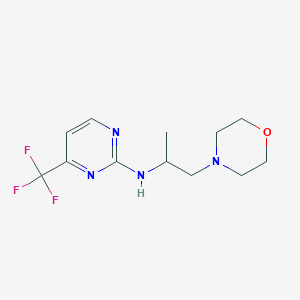
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)